molecular formula C8H8F2O2 B1312094 2,6-Difluoro-3-methoxybenzyl alcohol CAS No. 886498-45-9

2,6-Difluoro-3-methoxybenzyl alcohol

Cat. No.: B1312094
CAS No.: 886498-45-9
M. Wt: 174.14 g/mol
InChI Key: XNWNGHHOEXEHCR-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8F2O2 and a molecular weight of 174.15 g/mol . It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzyl alcohol structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-methoxybenzyl alcohol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-methoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding benzyl alcohol derivatives.

    Substitution: Reactions with halides to form different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces benzyl alcohol derivatives.

Scientific Research Applications

2,6-Difluoro-3-methoxybenzyl alcohol is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a building block in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-methoxybenzyl alcohol involves its interaction with specific molecular targets and pathways The presence of fluorine atoms and a methoxy group can influence its reactivity and binding affinity to various enzymes and receptors

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzyl alcohol
  • 3,6-Difluoro-2-methoxybenzyl alcohol
  • 2,3-Difluoro-4-methoxybenzyl alcohol

Uniqueness

2,6-Difluoro-3-methoxybenzyl alcohol is unique due to the specific positioning of its fluorine atoms and methoxy group, which can significantly influence its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

(2,6-difluoro-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWNGHHOEXEHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287732
Record name 2,6-Difluoro-3-methoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-45-9
Record name 2,6-Difluoro-3-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 600 mg (3.48 mmol) of 2,6-difluoro-3-methoxybenzaldehyde (CAS 149949-30-4) in 8 ml of ethanol at 0° C. was admixed with 65.9 mg (1.74 mmol) of sodium borohydride in portions. After stirring at 0° C. for 30 min, the reaction mixture was quenched with water and extracted three times with methyl tert-butyl ether. The combined organic extracts were washed with water and saturated aqueous sodium chloride solution, and dried with a phase separation cartridge. The solvent was drawn off to dryness under reduced pressure, which gave 550 mg (89% of theory) of the target compound.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
65.9 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

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